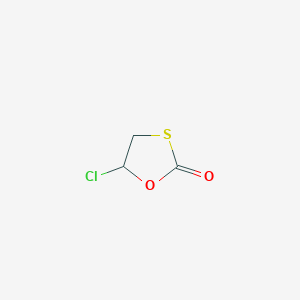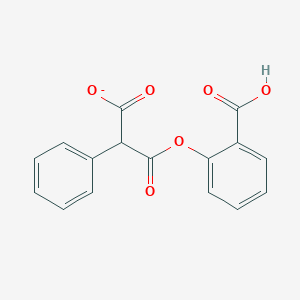
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one typically involves the reaction of a fluorinated alcohol with a cyclohexenone derivative. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as distillation or crystallization to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased stability and reactivity. This makes it an effective reagent in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: A fluorinated alcohol with similar stability and reactivity.
1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-ol: Another fluorinated compound with comparable chemical properties.
Uniqueness
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one stands out due to its unique cyclohexenone structure, which imparts distinct reactivity and stability. The combination of fluorine atoms and the cyclohexenone ring makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
101564-50-5 |
|---|---|
Formule moléculaire |
C12H14F6O2 |
Poids moléculaire |
304.23 g/mol |
Nom IUPAC |
6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H14F6O2/c1-6-4-7(19)8(9(2,3)5-6)10(20,11(13,14)15)12(16,17)18/h4,8,20H,5H2,1-3H3 |
Clé InChI |
NGQSHSNHDAUHIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


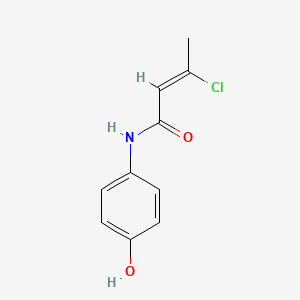
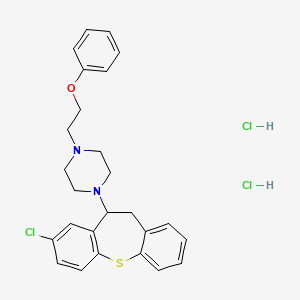
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)


![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
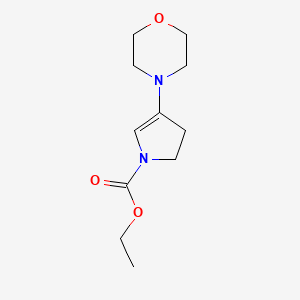
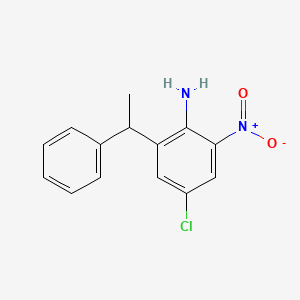
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
